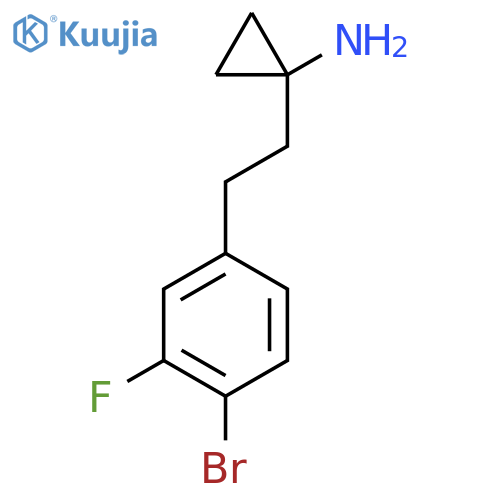

Cas no 1781112-31-9 (1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)

1781112-31-9 structure

商品名:1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine

- 1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine

- EN300-1935171

- SCHEMBL20547309

- 1781112-31-9

-

- インチ: 1S/C11H13BrFN/c12-9-2-1-8(7-10(9)13)3-4-11(14)5-6-11/h1-2,7H,3-6,14H2

- InChIKey: QVOFAEWOSJFHSL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1F)CCC1(CC1)N

計算された属性

- せいみつぶんしりょう: 257.02154g/mol

- どういたいしつりょう: 257.02154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26Ų

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935171-0.1g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-0.25g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-2.5g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-5g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-1.0g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1935171-0.05g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-5.0g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1935171-1g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1935171-10.0g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1935171-0.5g |

1-[2-(4-bromo-3-fluorophenyl)ethyl]cyclopropan-1-amine |

1781112-31-9 | 0.5g |

$1124.0 | 2023-09-17 |

1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

1781112-31-9 (1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量